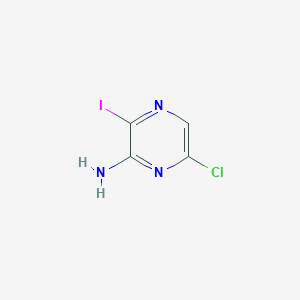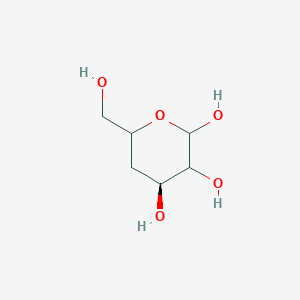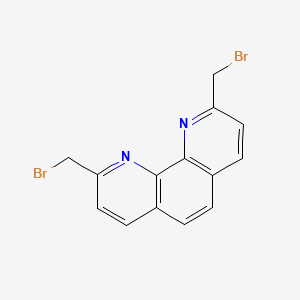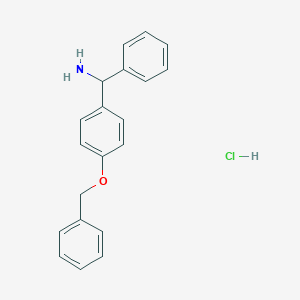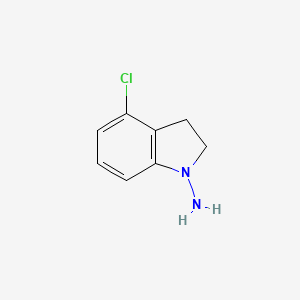
1H-Indol-1-amine,4-chloro-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indol-1-amine, 4-chloro-2,3-dihydro- est un composé appartenant à la famille de l'indole, qui est une classe importante de composés hétérocycliques. Les indoles sont connus pour leur présence dans divers produits naturels et pharmaceutiques, présentant un large éventail d'activités biologiques . Le composé 1H-Indol-1-amine, 4-chloro-2,3-dihydro- est caractérisé par la présence d'un atome de chlore en position 4 et d'une structure de dihydroindole, ce qui contribue à ses propriétés chimiques uniques.
Méthodes De Préparation
La synthèse de 1H-Indol-1-amine, 4-chloro-2,3-dihydro- peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la synthèse d'indole de Fischer, où le chlorhydrate de phénylhydrazine réagit avec la cyclohexanone en présence d'un catalyseur acide tel que l'acide méthanesulfonique sous reflux . Cette réaction donne le dérivé indole souhaité avec un bon rendement. Les méthodes de production industrielles peuvent impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle, garantissant un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
1H-Indol-1-amine, 4-chloro-2,3-dihydro- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en dérivés plus saturés.
Substitution : Les réactions de substitution électrophile sont courantes en raison de la nature riche en électrons du cycle indole.
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'halogénation peut introduire des atomes d'halogène supplémentaires dans le cycle indole, tandis que la nitration peut introduire des groupes nitro.
Applications de recherche scientifique
1H-Indol-1-amine, 4-chloro-2,3-dihydro- a un large éventail d'applications de recherche scientifique :
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de 1H-Indol-1-amine, 4-chloro-2,3-dihydro- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à divers récepteurs et enzymes, modulant leur activité et conduisant à des effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux . Les cibles moléculaires et les voies exactes dépendent du contexte biologique spécifique et de la structure du composé.
Applications De Recherche Scientifique
1H-Indol-1-amine,4-chloro-2,3-dihydro- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Indol-1-amine,4-chloro-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
1H-Indol-1-amine, 4-chloro-2,3-dihydro- peut être comparé à d'autres dérivés indoliques similaires :
1H-Indole-3-carbaldéhyde : Ce composé a un groupe formyle en position 3, ce qui confère une réactivité chimique et une activité biologique différentes.
Acide 1H-indole-2-carboxylique : La présence d'un groupe carboxyle en position 2 rend ce composé plus acide et affecte sa solubilité et sa réactivité.
Acide 1H-indole-3-acétique : Ce composé est une hormone végétale et a des fonctions biologiques différentes par rapport à 1H-Indol-1-amine, 4-chloro-2,3-dihydro-.
La singularité de 1H-Indol-1-amine, 4-chloro-2,3-dihydro- réside dans son motif de substitution spécifique et la présence de l'atome de chlore, ce qui influence ses propriétés chimiques et biologiques.
Propriétés
Formule moléculaire |
C8H9ClN2 |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
4-chloro-2,3-dihydroindol-1-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-2-1-3-8-6(7)4-5-11(8)10/h1-3H,4-5,10H2 |
Clé InChI |
IPXSTUAVYOBPIM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C(=CC=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


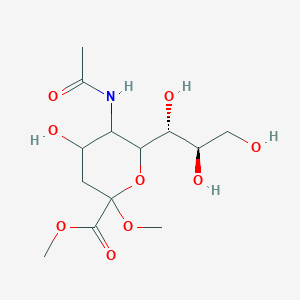
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
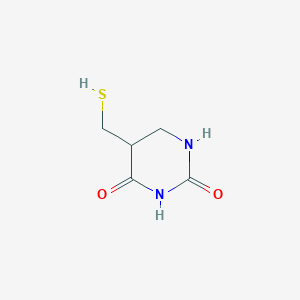

![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)
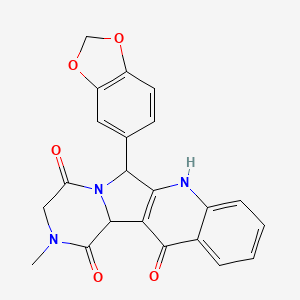
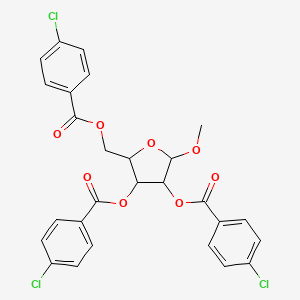
![6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)
